2-Naphthylethyl methacrylate
Description
Contextual Significance of Naphthalene-Containing Methacrylates in Advanced Materials
Naphthalene-containing methacrylates are a specialized class of monomers prized for the distinct advantages conferred by the naphthalene (B1677914) moiety. The incorporation of this large, planar aromatic structure into a polymer matrix leads to materials with enhanced thermal stability, rigidity, and specific optical properties. polysciences.com The bulky naphthyl group restricts the mobility of polymer chains, contributing to higher glass transition temperatures (Tg) and improved mechanical strength compared to their non-aromatic counterparts.
One of the most significant attributes of these monomers is their ability to produce polymers with a high refractive index. polysciences.com This property is critical for applications in optical materials, such as advanced lenses, optical fibers, and coatings, where manipulation of light is essential. polysciences.commdpi.com For instance, the addition of naphthalene-based dimethacrylates to styrene (B11656) (ST) and methyl methacrylate (B99206) (MMA) compositions has been shown to improve their refractive index values. mdpi.comnih.gov Furthermore, the aromatic nature of the naphthyl group provides inherent UV resistance, enhancing the durability and photostability of polymers exposed to ultraviolet radiation. polysciences.com
The fluorescence characteristics of the naphthalene group are also of great interest. This property allows for the development of fluorescent polymers that can be used as probes in bioimaging or as active components in organic plastic scintillators for radiation detection. researchgate.net Research has shown that polymers like poly(2-naphthyl methacrylate) can be used to create fluorescence excimers, which are relevant for applications in detecting gamma rays and neutrons. researchgate.net The radiolysis of polymethylmethacrylate containing naphthalene has been studied, revealing the formation of naphthalene cations and the emission of fluorescence and phosphorescence, further highlighting the photophysical importance of this functional group. capes.gov.br
Overview of Research Trajectories for Aromatic Methacrylate Monomers
The study of aromatic methacrylate monomers is a dynamic area of polymer research, driven by the demand for high-performance and functional materials. researchgate.net Methacrylate polymers are known for their versatility, offering superior optical transparency, excellent light transmission, and robust thermal stability. researchgate.net The inclusion of aromatic groups, such as phenyl or naphthyl rings, builds upon these foundational properties.
Current research trajectories focus on several key areas:
Synthesis of Novel Monomers: A primary research avenue involves the design and synthesis of new aromatic methacrylate monomers with specific functional groups. rsc.orgnih.gov For example, research into monoterpene-based methacrylates with aromatic sidechains is being explored to develop bio-based alternatives with high glass transition temperatures for applications like automotive clear coats. rsc.org The traditional synthesis route often involves the esterification of a corresponding alcohol (like 2-naphthol) with a methacrylic acid derivative, such as methacryloyl chloride.
High Refractive Index Polymers: There is a continued push to develop polymers with increasingly high refractive indices for optical applications. Aromatic methacrylates, including 2-(1-naphthylethyl) methacrylate and 2-(2-naphthylethyl) methacrylate, are often copolymerized with other monomers to achieve these desired optical properties. google.comepo.org
Functional and Smart Materials: Researchers are exploring the use of aromatic methacrylates in creating "smart" or functional polymers. For instance, grafting poly(2-naphthyl methacrylate) onto other polymer chains has been investigated for developing membranes that respond to stimuli like pH and temperature. The inherent fluorescence of the naphthyl group is also leveraged to create fluorescent probes and sensors. chemicalbook.com
Copolymerization and Property Tuning: A significant amount of research is dedicated to the copolymerization of aromatic methacrylates with other monomers like methyl methacrylate (MMA) or styrene. mdpi.comnih.gov By adjusting the comonomer ratios, researchers can fine-tune the properties of the final material, such as its thermal stability, mechanical strength, and optical characteristics. For example, the radical copolymerization of methyl methacrylate with 2-naphthyl methacrylate has been characterized by specific reactivity ratios, allowing for controlled synthesis. researchgate.net Studies have also investigated the copolymerization of naphthylmethyl methacrylate with acrylic acid to create water-soluble polymers with specific photophysical behaviors. acs.org
The data below summarizes key properties for polymers derived from naphthalene-containing methacrylates and related monomers, illustrating their performance characteristics.
Table 1: Thermal and Optical Properties of Naphthalene-Containing Copolymers
| Polymer Composition | Property | Value | Reference |
|---|---|---|---|
| Copolymers of MMA with 1,5-NAF-S-Met | Glass Transition Temperature (Tg) | Lowered by ~8 °C compared to pure poly-MMA | mdpi.comnih.gov |
| Copolymers of ST with 1,5-NAF-S-Met | Glass Transition Temperature (Tg) | Lowered by ~8 °C compared to pure poly-ST | mdpi.comnih.gov |
| Polythioesters based on Naphthalene | Thermal Stability | Stable up to 250 °C | mdpi.comnih.gov |
| Poly(methyl methacrylate) (PMMA) | Refractive Index (at 589 nm) | ~1.49 | researchgate.netrefractiveindex.info |
Table 2: Copolymerization Reactivity Ratios
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Reference |
|---|
Structure
2D Structure
3D Structure
Properties
CAS No. |
71154-41-1 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-naphthalen-2-ylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H16O2/c1-12(2)16(17)18-10-9-13-7-8-14-5-3-4-6-15(14)11-13/h3-8,11H,1,9-10H2,2H3 |
InChI Key |
UGRAJKVJLIUYIH-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(=C)C(=O)OCCC1=CC2=CC=CC=C2C=C1 |
Other CAS No. |
71154-41-1 |
Synonyms |
2-naphthylethyl methacrylate 2-NEMA |
Origin of Product |
United States |
Polymerization Pathways and Mechanisms of 2 Naphthylethyl Methacrylate
Photopolymerization Kinetics and Mechanisms
UV and Visible Light Initiated Polymerization Systems
UV-initiated polymerization is a widely employed technique for various methacrylate (B99206) monomers. nih.gov The process hinges on a photoinitiator that absorbs UV radiation, typically in the 300–400 nm range, and subsequently dissociates into radicals that commence the polymerization cascade. nih.gov This method is noted for its speed and energy efficiency. nih.gov For related monomers, the degree of conversion of double bonds after UV irradiation can be significant, often exceeding 68%, and can be further increased with post-curing thermal conditioning. nih.gov
Visible light-initiated polymerization is also a viable pathway for methacrylate monomers. google.comnih.gov Given that visible light photons are less energetic than UV photons, these systems often necessitate more complex, multi-component photoinitiating systems to efficiently generate radicals. nih.gov These typically consist of a photosensitizer, which absorbs the visible light, and a co-initiator that interacts with the excited sensitizer (B1316253) to produce the initiating radicals. rsc.org Examples of such systems developed for methacrylates include those based on naphthalimide derivatives, which can be activated by sources like a halogen lamp or laser diodes at 405 nm or 457 nm. rsc.org Another approach involves using a riboflavin/triethanolamine system in an aqueous solution, which can initiate the polymerization of monomers like 2-hydroxyethyl methacrylate (HEMA) upon irradiation with a fluorescent lamp. nih.gov
Photoinitiator Systems and Their Impact on Conversion and Rate
The choice of photoinitiator is critical as it dictates the efficiency of the light-to-chemical energy conversion that drives polymerization. Photoinitiators are broadly classified into two types. Type I, or photocleavage initiators, are compounds that break down directly into radicals upon light absorption. researchgate.net A common example used in methacrylate polymerization is 2-hydroxy-2-methyl-1-phenylpropanone. mdpi.com Type II initiators function through hydrogen abstraction, where the excited photoinitiator interacts with a synergist or co-initiator (often a tertiary amine) to generate the initiating radicals. researchgate.net A photoinitiator with a naphthyl group, 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone (MPY), has been shown to act as a Type II photoinitiator for the polymerization of methyl methacrylate. researchgate.net
The concentration and type of the photoinitiator system directly influence the kinetic parameters of the polymerization, such as the rate of polymerization (R_p) and the final monomer conversion (FC). rsc.orgresearchgate.net Studies on structurally similar aromatic methacrylates, such as 2-phenylethyl methacrylate, demonstrate how initiator concentration affects the reaction. An increase in photoinitiator concentration generally leads to a shorter induction time and a higher maximum polymerization rate. researchgate.net
The table below presents kinetic data from the photopolymerization of 2-phenylethyl methacrylate, a structurally analogous compound, illustrating the impact of photoinitiator concentration.
Table 1: Kinetic Parameters for the Photopolymerization of 2-Phenylethyl Methacrylate with Varying Photoinitiator Concentrations. Data sourced from a study on a structurally similar compound to illustrate general kinetic behavior. researchgate.net
| Photoinitiator (PI) | PI Conc. (% w/w) | Induction Time (s) | Time to Peak Max (s) | Max. Rate (mol/L·s) | Final Conversion (%) |
| 2,2-Dimethoxy-2-phenylacetophenone | 1.0 | 0.48 | 3.54 | 0.08 | 58.1 |
| 2,2-Dimethoxy-2-phenylacetophenone | 3.0 | 0.35 | 2.50 | 0.12 | 60.3 |
| Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide | 1.0 | 0.22 | 2.21 | 0.14 | 60.5 |
| Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide | 3.0 | 0.16 | 1.70 | 0.17 | 62.4 |
Furthermore, the intensity of the irradiation source is a critical factor. Higher light intensity typically results in a faster curing speed and a higher degree of conversion. mdpi.com This is because greater intensity leads to the generation of a higher concentration of initiating radicals. mdpi.com The effect of UV light intensity on the polymerization of an acrylate (B77674) system is detailed in the following table.
Table 2: Influence of UV Light Intensity on Curing Kinetics of an Acrylate Photopolymer. Data from a representative acrylate system demonstrating the general effect of light intensity. mdpi.com
| UV Light Intensity (mW/cm²) | Time to Exothermic Peak (s) | Final Curing Degree (%) |
| 10 | 4.0 | 66 |
| 20 | 2.5 | 70 |
| 30 | 2.0 | 72 |
| 40 | 1.5 | 75 |
For visible light polymerization, two-component systems using squaraine dyes as photosensitizers in combination with onium salts as co-initiators have been shown to be highly active for methacrylate polymerization. rsc.org These systems can achieve high monomer conversions under low-intensity UV-Vis light. rsc.org The polymerization kinetics in such systems are complex, often characterized by multiple stages: a very rapid initial stage during irradiation, followed by a moderately fast increase in conversion, and finally a very slow stage that can continue for hours or even days after irradiation ceases. nih.gov
Copolymerization Strategies Involving 2 Naphthylethyl Methacrylate
Radical Copolymerization with Co-monomers
Radical copolymerization is a fundamental technique used to synthesize polymers from a mixture of two or more different monomers. rsc.org This process is valuable for modifying polymer properties by combining the characteristics of different monomers into a single polymer chain. ekb.eg The monomer sequence distribution and composition within the resulting copolymer chains significantly influence the material's physical and chemical behavior. sapub.org
The copolymerization of 2-Naphthylethyl methacrylate (B99206) with methyl methacrylate (MMA) is a notable example. epo.org This process allows for the creation of copolymers that blend the properties of both monomers. MMA-based polymers are known for their good biocompatibility and film-forming characteristics. sapub.org By introducing the bulky, aromatic naphthyl group from NEMA, properties such as the refractive index and thermal stability of the resulting poly(NEMA-co-MMA) can be modified. The synthesis is typically carried out in a suitable solvent using a free-radical initiator. sapub.orgzendy.io
To understand and control the copolymerization process, it is essential to determine the monomer reactivity ratios (r₁ and r₂). These ratios describe the relative tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus adding the co-monomer. sapub.org The Fineman-Rose and Kelen-Tudos methods are two widely used graphical techniques for determining these ratios from experimental data obtained at low monomer conversion. sapub.orgzendy.iorsc.org
The Fineman-Rose method uses the following linear equation:
G = H * r₁ - r₂
where G and H are functions of the monomer feed mole fractions (f₁ and f₂) and the resulting copolymer mole fractions (F₁ and F₂). A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂. rsc.orgnih.gov
The Kelen-Tudos method is a refinement that aims to provide a more even distribution of data points by introducing an arbitrary constant (α). The equation is:
η = (r₁ + r₂/α)ξ - r₂/α
where η and ξ are variables derived from the G and H terms of the Fineman-Ross method. A plot of η versus ξ yields a straight line from which r₁ (at ξ=1) and -r₂/α (at ξ=0) can be determined. rsc.orgcmu.edu
For the 2-Naphthylethyl methacrylate (M₁) and Methyl Methacrylate (M₂) system, determining these ratios is crucial for predicting the copolymer composition for a given monomer feed.
Table 1: Illustrative Data for Reactivity Ratio Determination of a NEMA (M₁)/MMA (M₂) System
| Feed Ratio (f₁/f₂) | Copolymer Composition (F₁/F₂) | Fineman-Rose (G) | Fineman-Rose (H) | Kelen-Tudos (η) | Kelen-Tudos (ξ) |
|---|---|---|---|---|---|
| 0.25 | Value | Value | Value | Value | Value |
| 0.50 | Value | Value | Value | Value | Value |
| 1.00 | Value | Value | Value | Value | Value |
| 2.00 | Value | Value | Value | Value | Value |
| 4.00 | Value | Value | Value | Value | Value |
Note: "Value" indicates where experimentally determined data would be placed.
The reactivity ratios (r₁ and r₂) are fundamental for the statistical analysis of the monomer sequence distribution along the copolymer chain. sapub.org This distribution dictates whether the copolymer has a random, alternating, or block-like structure. researchgate.net The product of the reactivity ratios (r₁r₂) is a key indicator:
If r₁r₂ ≈ 1 , a random copolymer is formed. sapub.org
If r₁r₂ ≈ 0 , an alternating copolymer is likely.
If r₁ > 1 and r₂ > 1 , a blocky or phase-separated copolymer tends to form. ekb.eg
Statistical methods can be used to calculate the probability of finding specific monomer-monomer linkages (e.g., M₁-M₁, M₁-M₂, M₂-M₂) and the mean sequence lengths of each monomer in the chain. sapub.orgmdpi.com This microstructural information is critical as it directly impacts the macroscopic properties of the final material. ekb.eg The analysis of the copolymer's microstructure is often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. amanote.com
Design and Synthesis of Block and Graft Copolymers
Beyond statistical copolymers, more complex architectures like block and graft copolymers can be designed to create materials with highly specific functionalities. These structures often involve distinct segments with different chemical properties. cmu.edursc.org
Amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments, are of significant interest for their self-assembly properties in solution, forming structures like micelles. cmu.eduuliege.be A block copolymer containing a hydrophobic poly(this compound) (PNEMA) segment and a hydrophilic segment could be synthesized using controlled/"living" radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. cmu.edumdpi.com
The synthesis strategy often involves the sequential addition of monomers. mdpi.com For example, one could first polymerize this compound to create a PNEMA macroinitiator, which is then used to initiate the polymerization of a hydrophilic monomer, resulting in a diblock copolymer. cmu.edu This controlled process allows for the synthesis of well-defined copolymers with predictable molecular weights and narrow molecular weight distributions. uliege.be
The functionalization of polymer chains is a key strategy for tailoring material properties or for enabling subsequent reactions, such as conjugation to biomolecules. sigmaaldrich.com Poly(this compound) chains can be functionalized either by using a functional initiator during polymerization or through post-polymerization modification. nih.govmdpi.com
Post-polymerization modification could involve chemical reactions targeting the naphthyl side group. While the naphthyl group itself is relatively inert, electrophilic substitution reactions could potentially introduce functional groups onto the aromatic rings under specific conditions. A more common approach involves copolymerizing NEMA with a functional monomer, such as glycidyl (B131873) methacrylate or 2-hydroxyethyl methacrylate. researchgate.netmdpi.com The reactive groups on these co-monomers (epoxy or hydroxyl, respectively) can then be used as handles for further chemical modification, effectively functionalizing the entire copolymer chain. researchgate.net
Polymer Microstructure and Stereochemical Analysis of Poly 2 Naphthylethyl Methacrylate
Determination of Tacticity and Stereoregularity in Homopolymers
The tacticity of poly(2-naphthylethyl methacrylate) describes the stereochemical relationship between adjacent monomer units. Three primary arrangements are possible: isotactic (meso, m), where the side chains are on the same side of the polymer backbone; syndiotactic (racemo, r), where the side chains are on alternating sides; and atactic, where there is a random distribution of side chains. The quantitative determination of these arrangements is crucial for understanding the polymer's properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for determining the tacticity of polymers. ippi.ac.irimpact-solutions.co.uk Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the local environment of the nuclei, which is sensitive to the stereochemical configuration of the polymer chain.
In the case of poly(methacrylates), the signals of the α-methyl protons, the methylene (B1212753) protons, and the carbonyl carbon are particularly sensitive to the stereochemistry of the main chain. acs.orgdoaj.org For poly(this compound), the analysis would focus on these key regions of the NMR spectrum.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of poly(this compound) would exhibit characteristic signals for the naphthyl protons, the ethyl bridge protons, and the methacrylate (B99206) backbone protons. The α-methyl proton resonance is typically split into three distinct regions corresponding to isotactic (mm), heterotactic (mr), and syndiotactic (rr) triads. The relative areas of these peaks can be integrated to quantify the triad (B1167595) fractions.
¹³C NMR Spectroscopy:
¹³C NMR spectroscopy offers higher resolution for tacticity determination, often allowing for the quantification of longer stereosequences such as pentads (e.g., mmmm, mmmr, rmmr). acs.orgscilit.com The chemical shifts of the carbonyl carbon and the α-methyl carbon are particularly sensitive to the stereochemical environment up to the pentad level. ippi.ac.irdoaj.org
For instance, in the analysis of poly(n-butyl methacrylate), the carbonyl signal was found to be sensitive to heptad sequences, while the β-methylene carbon signal was resolved up to hexad sequences. bibliotekanauki.pl It is expected that the bulky naphthyl group in poly(this compound) would also induce significant chemical shift differences in the carbonyl and α-methyl carbon resonances, enabling a detailed microstructural analysis. A study on poly(2-naphthyl methacrylate) indicated that the tacticity of pentads could be quantitatively determined from the ¹³C NMR spectrum. ippi.ac.ir
A hypothetical data table for the triad and pentad assignments based on typical chemical shift regions for polymethacrylates is presented below. The actual chemical shifts for poly(this compound) would need to be determined experimentally.
| Stereosequence | Typical ¹³C NMR Chemical Shift Region (ppm) |
| α-Methyl Carbon | |
| mm | Higher field |
| mr | Intermediate |
| rr | Lower field |
| Carbonyl Carbon | |
| rr | Higher field |
| mr | Intermediate |
| mm | Lower field |
This table illustrates the general trend of chemical shifts for different tacticities in polymethacrylates and is not based on experimental data for poly(this compound).
The statistical distribution of stereosequences along the polymer chain can provide insights into the polymerization mechanism. Bernoullian statistics assume that the stereochemistry of the adding monomer unit is independent of the stereochemistry of the preceding units on the growing chain. ippi.ac.irmdpi.com This model is often applicable to free-radical polymerizations.
In a Bernoullian model, the probability of forming a meso (m) dyad is denoted by Pₘ, and the probability of forming a racemo (r) dyad is Pᵣ = 1 - Pₘ. The triad fractions can then be predicted by the following equations:
[mm] = Pₘ²
[mr] = 2Pₘ(1 - Pₘ)
[rr] = (1 - Pₘ)²
By comparing the experimentally determined triad fractions from NMR with the values calculated using Bernoullian statistics, the validity of the model for the polymerization of this compound can be assessed. For some polymethacrylates, slight deviations from Bernoullian statistics are observed, suggesting a potential influence of the penultimate monomer unit on the stereochemistry of the incoming monomer. In such cases, a first-order Markov model may provide a better fit. ippi.ac.ir
Influence of Polymerization Conditions on Stereochemical Outcomes
The tacticity of poly(this compound) is not an intrinsic property but is significantly influenced by the conditions under which the polymerization is carried out. Key factors include the type of initiator, the solvent, and the polymerization temperature.
Effect of Polymerization Temperature:
For the free-radical polymerization of most methacrylates, lower polymerization temperatures generally favor the formation of syndiotactic polymers. ippi.ac.irdoaj.org This is attributed to the lower activation energy for syndiotactic placement compared to isotactic placement. As the temperature increases, the energy difference becomes less significant, leading to a more random or atactic polymer. For example, in the polymerization of methyl methacrylate, increasing the temperature from 50°C to 250°C led to an increase in the probability of meso (isotactic) placement. ippi.ac.irdoaj.org
Effect of Solvent:
The polarity and coordinating ability of the solvent can influence the stereochemistry of the polymerization. For anionic polymerization of methacrylates, polar solvents tend to favor syndiotactic placement, while non-polar solvents can lead to isotactic polymers. The bulky naphthyl group in this compound is likely to play a significant role in the interaction with the solvent, which could in turn affect the stereochemical outcome.
Effect of Initiator/Catalyst:
The choice of initiator or catalyst system can have a profound impact on the tacticity. While conventional free-radical initiators like AIBN or benzoyl peroxide typically produce predominantly syndiotactic or atactic polymethacrylates, more sophisticated catalytic systems, such as those used in anionic or coordination polymerization, can yield highly isotactic or syndiotactic polymers. For instance, anionic polymerization of methyl methacrylate with certain Grignard reagents in non-polar solvents is known to produce highly isotactic PMMA.
The following table illustrates the potential influence of polymerization conditions on the tacticity of a generic polymethacrylate, based on established principles.
| Polymerization Condition | Expected Predominant Tacticity | Rationale |
| Free-radical, low temperature | Syndiotactic-rich | Lower activation energy for syndiotactic addition |
| Free-radical, high temperature | Atactic | Increased randomness at higher thermal energy |
| Anionic, non-polar solvent | Isotactic-rich | Coordination of the growing chain end with the counter-ion |
| Anionic, polar solvent | Syndiotactic-rich | Solvation of the counter-ion, leading to a freer chain end |
This table provides a generalized overview and the specific outcomes for poly(this compound) would require experimental verification.
Photophysical and Spectroscopic Investigations of Naphthyl Containing Polymers
Excited State Dynamics and Energy Transfer Processes
The absorption of light by the naphthalene (B1677914) chromophores initiates a series of dynamic processes, including the formation of excited-state complexes (excimers) and the transfer of energy. These processes are fundamental to applications such as light-harvesting systems.
Upon photoexcitation, a naphthalene chromophore in its excited singlet state can interact with a nearby ground-state naphthalene chromophore to form an excimer, an excited-state dimer. This phenomenon is observable in the fluorescence spectrum as a broad, structureless, and red-shifted emission band compared to the structured emission from the isolated, non-interacting monomeric naphthalene chromophore. monash.edunih.gov In poly(2-naphthylethyl methacrylate), excimer formation can occur between adjacent chromophores on the same polymer chain (intrachain) or between chromophores on different polymer chains (interchain), particularly at higher concentrations in solution.
The formation of excimers is highly dependent on the polymer's conformation and the mobility of the side chains. monash.edu The structure of poly(vinyl aromatic polymers) allows for close proximity between aromatic groups, facilitating the necessary face-to-face arrangement for excimer formation. nahrainuniv.edu.iq Studies on analogous poly(acenaphthylene) have shown that the stereochemical arrangement (tacticity) of the chromophores along the polymer backbone significantly influences the efficiency of excimer formation, with specific configurations being more favorable. monash.edu In systems like poly(this compound), the flexibility of the ethyl linker between the methacrylate (B99206) backbone and the naphthyl group can also play a crucial role in allowing the chromophores to achieve the required geometry for excimer formation.
The naphthalene chromophore possesses well-defined singlet and triplet excited states that dictate its photophysical behavior. acs.org After absorbing a photon, the molecule is promoted to an excited singlet state (S₁). From this state, it can decay back to the ground state (S₀) via several pathways:
Fluorescence: Emission of a photon, typically observed with a maximum around 350 nm for the monomeric naphthalene unit. acs.org
Internal Conversion (IC): A non-radiative transition to the ground state. nahrainuniv.edu.iq
Intersystem Crossing (ISC): A non-radiative transition to the triplet state (T₁). nahrainuniv.edu.iqacs.org
The triplet state is lower in energy than the singlet state and has a much longer lifetime because its decay back to the singlet ground state (phosphorescence) is spin-forbidden. mdpi.com The triplet state of naphthalene can be characterized by transient absorption spectroscopy, which often reveals a characteristic absorption band around 400 nm. mdpi.com In polymeric systems, the triplet states can also form excimers, although this is generally less efficient than singlet excimer formation. mdpi.com The behavior of these excited states is crucial for applications involving energy transfer, as both singlet and triplet states can donate their energy to other molecules. acs.org The presence of bulky substituents on the naphthalene core can hinder the formation of triplet excimers, which is a competing process to triplet-triplet annihilation, a key mechanism in photochemical upconversion. csic.es
Polymers containing a high density of chromophores, such as poly(this compound), can function as "antenna" systems. In this model, the numerous naphthalene chromophores absorb incident photons and efficiently channel the excitation energy to a specific site, often an energy trap or a reactive center incorporated into the polymer. scispace.comacs.org This process, known as the antenna effect, relies on efficient energy migration among the donor chromophores (naphthalene) and subsequent energy transfer to an acceptor. rsc.org
The mechanism of energy migration typically involves a series of Förster resonance energy transfer (FRET) steps between neighboring naphthalene units. acs.orgresearchgate.net The excitation energy effectively performs a "random walk" along the polymer chain until it comes within the Förster radius (typically a few nanometers) of an energy acceptor, at which point a final, highly efficient transfer occurs. acs.org Studies have demonstrated this effect in naphthalene-containing polymers where energy was transferred to acceptor molecules like anthracene, which were either copolymerized or attached as end-groups. acs.orgresearchgate.net The efficiency of this process makes these polymeric systems highly effective at collecting light energy over a large area and concentrating it, a principle inspired by natural photosynthesis. acs.orgrsc.org
Spectroscopic Characterization of Poly(this compound)
Spectroscopic techniques are essential for confirming the chemical structure and purity of poly(this compound). Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the functional groups and the atomic connectivity within the polymer.
FTIR spectroscopy is used to identify the functional groups present in the polymer. The spectrum of poly(this compound) displays characteristic absorption bands corresponding to its constituent parts: the methacrylate backbone and the naphthyl side chain.
Below is a table summarizing the expected FTIR absorption bands for poly(this compound).
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3050 | C-H Stretch | Aromatic C-H (Naphthyl) |
| ~2950 | C-H Stretch | Aliphatic C-H (Backbone & Ethyl) |
| ~1730 | C=O Stretch | Ester Carbonyl (Methacrylate) researchgate.netnih.gov |
| ~1600, ~1510 | C=C Stretch | Aromatic Ring (Naphthyl) |
| ~1450 | C-H Bend | CH₂ Scissoring |
| ~1240, ~1150 | C-O Stretch | Ester Linkage researchgate.netnih.gov |
| ~820, ~750 | C-H Bend | Aromatic C-H Out-of-Plane (Naphthyl) |
This table is generated based on typical values for the specified functional groups in similar polymeric structures.
The presence of the strong carbonyl peak around 1730 cm⁻¹ and the various aromatic peaks confirms the successful incorporation of the this compound monomer into the polymer structure. vjs.ac.vn
NMR spectroscopy provides precise information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the polymer.
¹H-NMR: The proton NMR spectrum of poly(this compound) shows distinct signals for the aromatic protons of the naphthalene ring, the protons of the ethyl linker, and the protons of the methacrylate backbone. The broadness of the peaks corresponding to the polymer backbone (α-CH₃ and -CH₂-) is characteristic of polymeric materials.
¹³C-NMR: The carbon NMR spectrum gives complementary information, showing signals for the carbonyl carbon, the quaternary carbon in the backbone, and the various carbons of the naphthyl ring and the side chain. The sensitivity of carbon chemical shifts to the stereochemical configuration (tacticity) of the polymer chain can provide insight into the polymer's microstructure. uoc.gr
The following tables detail the expected chemical shifts for poly(this compound).
Table of ¹H-NMR Chemical Shifts
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.2 - 8.2 | m | Aromatic protons (Naphthyl) |
| ~4.5 | t | -O-CH₂- (Ethyl) |
| ~3.4 | t | Naphthyl-CH₂- (Ethyl) |
This table is generated based on data from analogous poly(naphthylalkyl methacrylates) and standard chemical shift ranges. acs.orgresearchgate.net
Table of ¹³C-NMR Chemical Shifts
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~177 | C=O (Ester carbonyl) |
| 125 - 134 | Aromatic Carbons (Naphthyl) |
| ~65 | -O-CH₂- (Ethyl) |
| ~45 | Quaternary Backbone Carbon |
| ~35 | Naphthyl-CH₂- (Ethyl) |
This table is generated based on data from analogous poly(naphthylalkyl methacrylates) and standard chemical shift ranges. uoc.gruoc.gr
UV-Visible Spectroscopy for Optical Properties
UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the optical properties of polymers by measuring their absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. sci-hub.se For polymers incorporating a naphthyl group, such as Poly(this compound), the analysis primarily focuses on the electronic transitions of the naphthalene chromophore.
The naphthyl group is an aromatic system that provides distinct absorption characteristics. Research on Poly(2-naphthyl methacrylate) shows a characteristic absorbance peak at approximately 268 nm. sigmaaldrich.com This absorption is attributed to the π → π* electronic transitions within the bicyclic aromatic naphthalene rings. upi.edu The presence of the naphthyl moiety is a key factor in the polymer's optical behavior, contributing to properties like UV resistance and fluorescence. polysciences.com The methacrylate portion of the polymer does not absorb significantly in this region, making the naphthyl group the dominant chromophore responsible for the observed UV-Vis spectrum. The intensity and position of the absorption maximum (λmax) can provide insights into the polymer's concentration in a solution and the electronic environment of the naphthyl units within the polymer matrix. sci-hub.seupi.edu
Advanced Characterization of Polymeric Architectures
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential analytical technique for determining the molecular weight and molecular weight distribution of polymers. shimadzu.com.sgaimplas.net The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster from the chromatography column, while smaller molecules elute more slowly. aimplas.net This allows for the calculation of several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (PDI = Mw/Mn). A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is often desirable for controlled polymer architectures.
For naphthyl-containing polymers, GPC is routinely used to confirm successful polymerization and to characterize the resulting macromolecules. The bulky naphthyl group influences the polymer's chain stiffness and solution conformation, which are factors in GPC analysis. Research findings on various polymers containing naphthalene units illustrate the typical data obtained from GPC. For instance, a multilayer 3D chiral polymer incorporating naphthalene units was found to have an Mn of 33,934 g/mol , an Mw of 115,453 g/mol , and a PDI of 3.402, indicating a broad molecular weight distribution typical of step-growth polymerization. mdpi.com In other studies, GPC has been used to track the progression of polymerization by observing the increase in molecular weight over time. google.com
Below is a table summarizing GPC data for representative naphthalene-containing polymers from scientific literature.
| Polymer System | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| Multilayer 3D Chiral Polymer with Naphthalene Units | 33,934 | 115,453 | 3.402 | mdpi.com |
| Azo-Naphthalene Oligomer (40 min reaction) | 3,900 | 5,070 | 1.3 | cdnsciencepub.com |
| Poly[2-hydroxy,3-(1-naphthyloxy)propyl methacrylate] (Poly(NOPMA)) | 3.45 x 10⁴ | 6.28 x 10⁴ | 1.82 | researchgate.net |
Thermal Analysis Techniques (DSC, TGA)
Thermal analysis techniques are critical for understanding the behavior of polymers at different temperatures. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used. xrfscientific.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a polymer sample and a reference as a function of temperature. researchgate.net It is used to determine key thermal transitions, most notably the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.gov For polymers containing this compound, the rigid and bulky naphthyl side group is expected to restrict the mobility of the polymer chains, leading to a relatively high Tg. Studies on structurally similar polymers confirm this; for example, different isomers of poly(decahydro-2-naphthyl methacrylate) exhibit Tg values ranging from 139 °C to over 152 °C. acs.org A polyimide containing a naphthalene ring structure was reported to have a Tg as high as 381 °C. nih.gov
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated at a constant rate. xrfscientific.com This technique provides information about the thermal stability and decomposition profile of the polymer. The output is a curve of mass versus temperature, from which the onset of decomposition and the temperature at specific mass loss percentages (e.g., Td5% for 5% loss) can be determined. The incorporation of aromatic structures like the naphthyl group generally enhances the thermal stability of polymers due to the high bond energies within the aromatic ring. Research indicates that naphthalene-containing polymers can have degradation temperatures ranging from 150 °C to 500 °C. google.com
The table below presents thermal analysis data for polymers containing naphthyl groups.
| Polymer System | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5%) (°C) | Reference |
|---|---|---|---|
| Poly(decahydro-2-naphthyl methacrylate)-I | 142.7 | Not Reported | acs.org |
| Poly(decahydro-2-naphthyl methacrylate)-II | 139.3 | Not Reported | acs.org |
| Polyimide with Naphthalene Ring | 381 | 569 | nih.gov |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | 80 | Not Reported | nih.gov |
X-Ray Diffraction (XRD) for Structural Insights
X-ray Diffraction (XRD) is a powerful technique used to investigate the atomic and molecular structure of materials. When an X-ray beam is directed at a sample, the rays are scattered by the electrons of the atoms. The resulting diffraction pattern provides information about the arrangement of atoms. For polymers, XRD is primarily used to determine the degree of crystallinity.
Crystalline polymers have highly ordered regions where polymer chains are packed in a regular, repeating pattern. This long-range order produces sharp, well-defined peaks in the XRD pattern.
Amorphous polymers lack long-range order, and their chains are arranged randomly, similar to a frozen liquid. This disordered structure results in broad, diffuse halos in the XRD pattern instead of sharp peaks. ijmer.com
Polymers with bulky and irregularly shaped side groups, such as poly(this compound), generally tend to be amorphous. The large naphthyl group hinders the efficient packing of polymer chains required to form ordered crystalline domains. tubitak.gov.tr Studies on similar polymers, such as poly(methyl methacrylate) (PMMA) and poly(2-hydroxyethyl methacrylate) (pHEMA), consistently show broad, amorphous halos in their XRD patterns, confirming their non-crystalline nature. nih.govresearchgate.net The introduction of a rigid naphthalene ring has been shown by XRD to reduce the rotatable space in the molecular chain, which impacts physical properties but does not necessarily induce crystallinity. nih.gov Therefore, the XRD pattern of poly(this compound) is expected to be characterized by broad diffraction maxima, indicating a predominantly amorphous structure. ijmer.comnih.gov
Kinetic Studies of 2 Naphthylethyl Methacrylate Polymerization
Analysis of Polymerization Rate and Conversion Profiles
The rate of polymerization and the conversion of monomer to polymer over time are fundamental aspects of kinetic studies. These profiles are typically determined experimentally using techniques such as differential scanning calorimetry (DSC), which measures the heat evolved during the exothermic polymerization reaction. kpi.uamdpi.com The rate of polymerization is directly proportional to the heat flow, and the total heat released is used to calculate the monomer conversion. researchgate.netresearchgate.net
Conversion profiles, which plot the percentage of monomer converted against time, typically show an S-shaped curve. The initial phase corresponds to a slower, steady conversion, followed by a rapid increase during autoacceleration, and finally leveling off as the reaction approaches its limiting conversion. mdpi.com Studies on similar methacrylate (B99206) systems have shown that factors like the initiator concentration and light intensity (in photopolymerization) can control the rates of autoacceleration and autodeceleration. kpi.ua For instance, higher initiator concentrations generally lead to faster polymerization rates and shorter times to reach peak conversion. researchgate.netresearchgate.net
Table 1: Typical Polymerization Profile Characteristics for Methacrylates
| Kinetic Phase | Description | Controlling Factors |
|---|---|---|
| Induction Period | An initial delay before polymerization begins, often due to inhibitors like oxygen. | Presence of inhibitors, initiator type. |
| Initial Phase | Polymerization proceeds at a relatively steady, chemically controlled rate. | Initiator concentration, temperature. |
| Autoacceleration (Gel Effect) | A significant increase in polymerization rate due to diffusion-limited termination of macroradicals. mdpi.com | Increasing viscosity, polymer chain length. |
| Autodeceleration (Glass Effect) | A sharp decrease in the polymerization rate as the system approaches the glassy state, limiting monomer diffusion. mdpi.com | High conversion, monomer depletion. |
| Limiting Conversion | The final conversion achieved, which may be less than 100% due to trapped radicals and unreacted monomer in the glassy polymer matrix. | Temperature, monomer structure. |
Determination of Kinetic Parameters (e.g., Propagation Rate Coefficients)
Key kinetic parameters provide quantitative insight into the individual steps of polymerization: initiation, propagation, and termination. The propagation rate coefficient (kp) and the termination rate coefficient (kt) are among the most important. kpi.ua
A primary technique for determining kp is pulsed-laser polymerization coupled with size-exclusion chromatography (PLP-SEC). cmu.eduresearchgate.net This method involves initiating polymerization with short laser pulses and then analyzing the molecular weight distribution of the resulting polymer to deduce the propagation rate. cmu.edursc.org By monitoring monomer conversion over time after a single laser pulse, the ratio kt/kp can be obtained, allowing for the calculation of individual kt values when kp is known. cmu.edu
For methacrylates, kp values are influenced by temperature and the structure of the monomer's ester group. researchgate.net Generally, the propagation rate coefficient increases with temperature, following the Arrhenius equation. Studies on various alkyl methacrylates have provided benchmark data for these parameters. For example, the activation energy for the propagation of 2-(dimethylamino)ethyl methacrylate (DMAEMA) in bulk has been determined to be 20.8 kJ mol−1. rsc.org
Table 2: Arrhenius Parameters for Propagation Rate Coefficients (kp) of Various Methacrylate Monomers
| Monomer | Activation Energy (EA) (kJ/mol) | Pre-exponential Factor (A) (L mol-1 s-1) |
|---|---|---|
| Methyl Methacrylate (MMA) | 22.4 | 2.66 x 106 |
| Ethyl Methacrylate (EMA) | 22.4 | 3.23 x 106 |
| n-Butyl Methacrylate (BMA) | 22.4 | 3.75 x 106 |
| Dodecyl Methacrylate (DMA) | 22.4 | 4.20 x 106 |
| 2-(dimethylamino)ethyl methacrylate (DMAEMA) | 20.8 | Not specified |
(Data compiled from multiple sources for illustrative purposes of typical methacrylate behavior). researchgate.netrsc.org
Influence of Monomer Concentration and Initiator Systems on Kinetics
The kinetics of 2-Naphthylethyl methacrylate polymerization are significantly affected by the initial monomer concentration and the choice of initiator system.
Monomer Concentration: The rate of polymerization is generally dependent on the monomer concentration, [M]. In free-radical polymerization, the rate is often proportional to [M]. As the initial monomer concentration increases, the polymerization rate typically increases. However, the solvent can also play a crucial role. For some methacrylates, changing the solvent or the monomer concentration in a solution can alter the propagation rate coefficient (kp) itself, as seen with 2-(dimethylamino)ethyl methacrylate in ethanol/water mixtures. rsc.orgrsc.org
Initiator Systems: The type and concentration of the initiator system are critical for controlling the polymerization kinetics. In thermal polymerization, initiators like benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN) are common. mdpi.comkpi.ua For photopolymerization, specific photoinitiators that generate radicals upon exposure to UV or visible light are used. researchgate.net
Modeling of Polymerization Kinetics
To accurately predict and control the polymerization of this compound, kinetic models are employed. These models range from simple empirical equations to complex mechanistic models that account for various physical and chemical phenomena.
A comprehensive kinetic model for methacrylate polymerization must include the effects of diffusion control on both the termination and propagation reactions, which cause the gel and glass effects, respectively. mdpi.comresearchgate.net At low conversions, classical free-radical kinetics can be applied. However, as conversion increases, the model must incorporate terms that describe how the rate coefficients (kt and kp) become dependent on diffusion, which is in turn related to monomer conversion, temperature, and polymer concentration. mdpi.com
For copolymerization systems, more sophisticated models like the terminal model or the penultimate unit effect (PUE) model are used to describe how the reactivity of a growing radical is influenced by the last monomer unit (terminal) or the last two units (penultimate) added to the chain. qut.edu.au Software packages like PREDICI® are often used to implement these complex mechanistic models, allowing for the simulation of conversion, polymer composition, and molecular weight development under various reaction conditions. engconfintl.orgmdpi.com These simulations are valuable for optimizing polymerization processes and tailoring the properties of the final polymer.
Theoretical and Computational Approaches to 2 Naphthylethyl Methacrylate Systems
Quantum Chemical Calculations for Monomer and Polymer Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of the 2-Naphthylethyl methacrylate (B99206) monomer and oligomeric fragments of its polymer. These calculations provide a detailed picture of molecular orbitals, charge distributions, and vibrational frequencies, which are foundational to understanding the molecule's behavior. researchgate.netunifi.it
Key parameters obtained from these calculations include:
Optimized Bond Lengths and Angles: Providing a precise 3D structure of the most stable conformer.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and spatial distributions of these frontier orbitals are crucial for predicting reactivity and understanding electronic transitions, such as UV-Vis absorption. nih.gov
Partial Atomic Charges: Mapping the electrostatic potential to identify electron-rich and electron-poor regions of the monomer, which influences intermolecular interactions and reactivity.
Vibrational Frequencies: These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm structural assignments. researchgate.net
Polymer Structure: While full quantum chemical calculations on a long polymer chain are computationally prohibitive, they are invaluable for studying small oligomers (dimers, trimers) of P2NEMA. These calculations help in understanding:
Tacticity Effects: The relative energies of isotactic, syndiotactic, and atactic arrangements of the naphthyl side chains can be computed to predict the most likely stereochemistry resulting from polymerization.
Intra-chain Interactions: Calculations can quantify non-covalent interactions, such as π-π stacking between adjacent naphthyl groups, which significantly impact the local chain conformation.
| Calculated Property | Typical Method | Information Gained |
|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Provides precise bond lengths, bond angles, and dihedral angles of the most stable monomer conformation. |
| HOMO-LUMO Energy Gap | DFT, TD-DFT | Relates to the energy of the lowest electronic transition and influences the molecule's UV absorption profile. |
| Electrostatic Potential Map | DFT | Visualizes electron density distribution, indicating sites susceptible to electrophilic or nucleophilic attack. |
| Vibrational Frequencies | DFT | Predicts IR and Raman spectral peaks, aiding in the experimental characterization of the monomer and polymer. researchgate.net |
Molecular Dynamics Simulations of Polymer Chain Behavior
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For P2NEMA, MD simulations can model the motions and interactions of polymer chains in various environments, providing insights into the macroscopic properties of the material. youtube.comethz.ch
Chain Conformation and Flexibility: MD simulations can track the trajectory of every atom in a solvated P2NEMA chain or a collection of chains in a melt. From these trajectories, key structural parameters can be calculated:
End-to-End Distance: This measures the distance between the two ends of the polymer chain, offering another perspective on the chain's extension or collapse. wur.nl
Persistence Length: This value quantifies the stiffness of the polymer chain, indicating the length over which the chain's direction is correlated. wur.nl For P2NEMA, the bulky naphthyl groups are expected to increase chain stiffness compared to polymers like poly(methyl methacrylate).
Solvent Effects and Polymer-Solvent Interactions: By simulating the polymer in an explicit solvent box (e.g., water, toluene), MD can reveal how the polymer chain behaves in different solvent conditions. In a "good" solvent, the polymer chains are expected to adopt an extended, solvated coil conformation. In a "poor" solvent, intra-chain interactions (like π-π stacking of naphthyl groups) may dominate, leading to a collapsed, globular conformation. Radial distribution functions can be calculated to quantify the structuring of solvent molecules around the polymer chain. unifi.itmdpi.com
| Observable | Description | Insight Provided |
|---|---|---|
| Radius of Gyration (Rg) | The root-mean-square distance of the polymer's atoms from its center of mass. | Indicates the overall size and compactness of the polymer chain in solution or melt. mpg.de |
| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms/molecules varies as a function of distance from a reference atom. | Reveals solvent structuring around the polymer and the proximity of naphthyl groups for potential π-π interactions. unifi.it |
| Mean-Squared Displacement (MSD) | Measures the average distance a particle travels over time. | Used to calculate the diffusion coefficient of the polymer chain, indicating its mobility. |
Computational Modeling of Photophysical Processes
The presence of the naphthalene (B1677914) chromophore in 2NEMA imparts distinct photophysical properties. Computational modeling is essential for interpreting experimental spectroscopic data and understanding the underlying electronic processes. nih.gov
Absorption and Emission Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating electronic absorption spectra. mdpi.com By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the position and intensity of absorption bands, which typically correspond to π-π* transitions within the naphthalene moiety. nih.gov
Similarly, calculations on the optimized geometry of the first excited state can predict fluorescence emission energies. The difference between the calculated absorption and emission energies provides an estimate of the Stokes shift. For naphthyl-containing systems, these calculations can help distinguish between monomer and excimer fluorescence. researchgate.net An excimer is an excited-state dimer that forms between two chromophores (naphthyl groups in this case) and emits light at a longer wavelength (a larger red-shift) than the isolated monomer. acs.org
Excited State Dynamics: Computational methods can also model the potential energy surfaces of the ground and excited states. This allows researchers to investigate the pathways for non-radiative decay, intersystem crossing to the triplet state, and the formation of excimers. By mapping the geometric changes that occur upon electronic excitation, these models can explain why certain conformations are more favorable for excimer formation. mdpi.com
Prediction of Monomer Reactivity and Polymerization Outcomes
Computational chemistry offers predictive power for understanding how a monomer will behave in a polymerization reaction. This is particularly useful for predicting copolymerization behavior and reaction kinetics. mdpi.com
Monomer Reactivity Ratios: In copolymerization, reactivity ratios (r1 and r2) describe the relative tendency of a growing polymer chain ending in one monomer unit to add the same monomer (r > 1) or the other comonomer (r < 1). While often determined experimentally, computational methods are emerging to predict these values. mdpi.commdpi.com Quantum chemical calculations can determine the activation energies for the four possible propagation steps in a binary copolymerization (e.g., a P2NEMA radical adding a 2NEMA monomer vs. adding a comonomer like methyl methacrylate). arxiv.org The ratios of the rate constants derived from these activation energies can provide theoretical estimates of the reactivity ratios, guiding experimental design. arxiv.orgresearchgate.net
Applications of Poly 2 Naphthylethyl Methacrylate and Its Copolymers in Advanced Materials
Development of High Refractive Index Polymeric Materials
Polymers with a high refractive index (n > 1.50) are of significant interest for the fabrication of advanced optical devices. polysciences.com The incorporation of the naphthyl group into a methacrylate (B99206) polymer matrix is a key strategy for increasing the refractive index. polysciences.com The aromatic nature of the naphthyl group in 2-Naphthylethyl methacrylate enhances the polymer's refractive index, thermal stability, optical clarity, and chemical resistance, making it an ideal candidate for optical materials. polysciences.com
Optical Lenses and Devices
The high refractive index of PNEMA and its copolymers allows for the production of thinner and lighter optical lenses compared to those made from conventional polymers like Poly(methyl methacrylate) (PMMA), which has a refractive index of approximately 1.49. polysciences.comuqgoptics.com This is particularly advantageous in applications such as ophthalmic lenses and camera lenses where weight and size are critical factors. polysciences.comuqgoptics.com The rigidity and optical clarity imparted by the naphthyl group further contribute to the suitability of these polymers for precision optical components. polysciences.com Copolymers of 2-phenylethyl acrylate (B77674) and 2-phenylethyl methacrylate have been investigated for foldable intraocular lenses, demonstrating a refractive index of around 1.552. google.com While specific data for PNEMA is less common, the principle of incorporating aromatic groups to increase the refractive index is well-established in the field of ophthalmic materials. google.com
| Polymer | Refractive Index (n) | Reference |
|---|---|---|
| Poly(methyl methacrylate) (PMMA) | ~1.49 | polysciences.comrefractiveindex.info |
| Copolymer of 2-phenylethyl acrylate and 2-phenylethyl methacrylate | ~1.552 | google.com |
| Poly(2-phenylethyl methacrylate) | 1.5592 | scipoly.com |
Antireflective Coatings and Films
Antireflective (AR) coatings are crucial for enhancing the efficiency of optical devices by minimizing light reflection. patsnap.comresearchgate.net These coatings often consist of multiple layers with varying refractive indices. nih.gov High refractive index polymers, such as those derived from this compound, can be utilized as the high-index layer in such multilayer systems. By carefully controlling the thickness and refractive index of each layer, it is possible to achieve destructive interference of reflected light, thereby increasing transmission. nih.gov
The development of copolymers offers a versatile approach to fine-tuning the refractive index of the resulting material. patsnap.com Blending or copolymerizing a high refractive index monomer like this compound with a lower refractive index monomer allows for the creation of materials with intermediate refractive indices, which are essential for graded-index AR coatings. patsnap.com Research has also explored the use of diazonaphthoquinone-substituted polymers in anti-reflective coatings for photolithography processes, highlighting the utility of naphthyl-containing compounds in controlling light reflection in advanced applications. google.com
Electronic and Display Technologies
The desirable optical and physical properties of polymers containing aromatic groups suggest their potential use in electronic and display technologies, where materials with high refractive indices and good thermal stability are often required.
High-Performance Films
Optical films are integral components in modern electronic displays, serving to enhance brightness, control viewing angles, and reduce glare. 3m.com There is a continuous demand for thinner, lighter, and more efficient display systems. 3m.com High refractive index polymers can play a role in the design of advanced optical films. For instance, in light-guiding applications within display backlights, a higher refractive index material can improve light extraction efficiency. While specific applications of PNEMA in this area are not widely documented, its inherent high refractive index makes it a potential candidate for such high-performance optical films. polysciences.com Polyimides, another class of high-temperature aromatic polymers, are often used in flexible electronics, indicating a precedent for the use of robust, aromatic polymers in this field. mdpi.com
Electronic Coatings
Polymers are extensively used as coatings in the electronics industry for insulation, protection, and passivation of components. uvebtech.com For certain applications, such as encapsulants for light-emitting diodes (LEDs) or coatings for image sensors, a high refractive index is desirable to improve light extraction or capture. Methacrylate-based polymers are known for their use in conformal coatings for printed circuit boards, providing resistance to environmental factors. uvebtech.com The introduction of a naphthyl group, as in PNEMA, would be expected to enhance the thermal and chemical resistance of such coatings. polysciences.com Furthermore, polymers with high dielectric constants are crucial for the development of capacitors and other electronic components. researchgate.net While the dielectric properties of PNEMA are not extensively reported, the incorporation of aromatic functionalities into polymers is a known strategy to modify these properties. mdpi.com
Specialty Resins and Adhesives
The mechanical strength and chemical resistance endowed by the naphthyl group make this compound a valuable monomer for the formulation of specialty resins and adhesives. polysciences.com
Specialty Resins
Methacrylate-based resins are widely used in various applications, including dental composites, bone cements, and industrial coatings, due to their ease of polymerization and tunable properties. nih.govnih.gov The incorporation of this compound into a resin formulation can significantly enhance its mechanical properties, such as hardness and toughness, as well as its thermal stability. polysciences.com This makes PNEMA-containing resins suitable for applications requiring high performance under demanding conditions. For instance, UV-curable resins are employed in a range of industries for coatings and adhesives where rapid curing is advantageous. uvebtech.comsemanticscholar.org The addition of aromatic methacrylates can improve the performance of these cured materials. semanticscholar.org
Adhesives
Methacrylate-based adhesives are known for their strong bonding capabilities to a wide range of substrates, including plastics and metals. niir.org They are often supplied as two-component systems that cure rapidly at room temperature. niir.org The formulation of these adhesives can be tailored to achieve specific properties such as flexibility, impact resistance, and chemical resistance. The inclusion of monomers with bulky, rigid groups like the naphthyl moiety in PNEMA can contribute to the cohesive strength of the adhesive. polysciences.com Research on poly(2-hydroxyethyl methacrylate)-based brush adhesives has shown that the chemical functionality of the polymer plays a crucial role in its bonding efficiency. nih.gov The aromatic nature of PNEMA could potentially enhance adhesion to certain substrates through non-covalent interactions.
Enhancement of Mechanical Strength
The incorporation of 2-naphthyl methacrylate (NMA) into polymer matrices is a strategy for enhancing mechanical properties such as rigidity and strength. polysciences.com The large, planar naphthyl side group is inherently rigid and introduces significant steric hindrance, which restricts the mobility of the polymer chains. This reduction in chain flexibility typically translates to an increase in the material's bulk properties like tensile strength and Young's modulus.
While specific quantitative data for the homopolymer of this compound is not extensively detailed in foundational studies, the effects can be inferred from studies on similar copolymer systems. For example, copolymerizing methyl methacrylate (MMA) with monomers containing rigid side groups, such as styrene (B11656) (which contains a benzene (B151609) ring), has been shown to increase the tensile strength of the resulting material. atlantis-press.com The introduction of the even larger naphthyl group in P(NEMA) is expected to produce a more pronounced effect on stiffness and strength.
The impact of copolymerization on mechanical properties is highly dependent on the concentration of the comonomer. Research on MMA copolymers shows that mechanical properties can be systematically tuned by varying the monomer ratios. atlantis-press.com This principle allows for the design of P(NEMA) copolymers with a tailored balance of stiffness, toughness, and impact resistance to meet the demands of specific applications, from specialty resins to durable coatings. polysciences.com
Table 1: Expected Impact of 2-Naphthyl Methacrylate Incorporation on Polymer Mechanical Properties
| Mechanical Property | Expected Effect | Rationale |
|---|---|---|
| Tensile Strength | Increase | The rigid aromatic naphthyl group increases intermolecular forces and chain stiffness. polysciences.comatlantis-press.com |
| Young's Modulus | Increase | Restricted chain mobility due to the bulky side group leads to a stiffer material. |
| Impact Strength | Decrease | Increased rigidity can lead to brittleness, reducing the material's ability to absorb energy from impact. nih.gov |
| Hardness | Increase | The dense packing and rigidity of the polymer chains contribute to a harder surface. |
Improvement of Chemical Resistance
The chemical structure of a polymer dictates its resistance to various chemical agents, a critical factor for materials used in harsh environments. sci-hub.stthermofisher.com The presence of the naphthyl group in poly(this compound) significantly enhances its chemical resistance compared to standard aliphatic methacrylates like poly(methyl methacrylate) (PMMA). polysciences.com
This improvement stems from two primary characteristics of the naphthyl group:
Hydrophobicity: The large, aromatic naphthalene (B1677914) structure is highly nonpolar and hydrophobic. This characteristic impedes the penetration of polar solvents, particularly water and dilute aqueous solutions of acids, bases, and salts.
Steric Hindrance: The bulkiness of the side group can physically shield the polymer's main chain from attack by chemical reagents. This steric protection makes it more difficult for solvent molecules to solvate the polymer chains, which is the first step in swelling and dissolution. sci-hub.st
Consequently, P(NEMA) and its copolymers are suitable for applications requiring durability and stability, such as advanced coatings and specialty adhesives. polysciences.com While PMMA is known to be susceptible to attack by aromatic hydrocarbons, ketones, and esters, the incorporation of the naphthyl group is anticipated to improve resistance due to its own aromatic nature and steric bulk. acrypet.comindustrialspec.com
Table 2: Comparative Chemical Resistance Profile of PMMA and Predicted for P(NEMA)
| Chemical Class | Reagent Example | Resistance of PMMA acrypet.comindustrialspec.com | Predicted Resistance of P(NEMA) | Rationale for Improvement |
|---|---|---|---|---|
| Dilute Acids | Hydrochloric Acid (30%) | Good | Excellent | Increased hydrophobicity reduces permeation of aqueous solutions. |
| Alkalis | Sodium Hydroxide (45%) | Good | Excellent | Increased hydrophobicity and steric hindrance protect the ester linkages. |
| Alcohols | Ethanol, Methanol | Fair (Careful Handling) | Good | The bulky naphthyl group offers steric protection against polar solvents. |
| Aliphatic Hydrocarbons | Gasoline, Kerosene | Good | Excellent | High hydrophobicity enhances resistance to nonpolar hydrocarbons. |
| Aromatic Hydrocarbons | Benzene, Toluene | Poor (Not Recommended) | Fair | While "like dissolves like" is a factor, the high rigidity and steric bulk may slow degradation. |
| Ketones | Acetone | Poor (Not Recommended) | Poor to Fair | Expected to be a strong solvent, but steric hindrance may offer limited protection. |
| Esters | Ethyl Acetate | Poor (Not Recommended) | Poor to Fair | Expected to be a strong solvent, but steric hindrance may offer limited protection. |
Materials for Energy Transfer Systems
Polymers containing aromatic side groups, such as poly(this compound), are of significant interest for applications involving energy transfer processes. When these materials absorb high-energy radiation, the energy can be transferred through the polymer structure. This phenomenon is central to the operation of plastic scintillators, which convert ionizing radiation into flashes of light that can be detected and measured.
Research has explored energy transfer and the formation of excited-state dimers, known as excimers, in solutions containing poly(2-naphthylmethacrylate). researchgate.net The ability of the naphthyl groups to absorb energy and subsequently form these excimers is a key photophysical property that could be harnessed in the development of highly efficient plastic scintillators. researchgate.net
Scintillation Materials Research
Plastic scintillators are composite materials typically made of a polymer matrix that acts as a medium for absorbing energy from incident radiation (like gamma rays or neutrons) and transferring it to fluorescent molecules (fluors), which then emit light. Undoped aromatic polymers themselves are considered potential scintillation materials. researchgate.net
The research into poly(2-naphthylmethacrylate) is driven by its intrinsic fluorescence and its capacity for efficient energy migration along the polymer chain. The naphthyl group acts as a built-in chromophore, absorbing energy and potentially transferring it to a secondary dye (or wavelength shifter) or emitting it directly. The potential for excimer formation in poly(2-naphthylmethacrylate) is particularly intriguing, as excimer emission is typically red-shifted compared to monomer emission, which can be advantageous for matching the detector's spectral sensitivity and improving light collection. researchgate.net The development of polymers like P(NEMA) could lead to simpler, more robust, and highly efficient scintillation detectors for applications in nuclear detection and medical imaging. researchgate.net
Emerging Applications in Sensing and Photonics
The unique optical properties of poly(this compound) make it a promising candidate for emerging applications in chemical sensing and photonics. The 2-naphthyl methacrylate monomer is inherently fluorescent, exhibiting an excitation maximum at approximately 285 nm and an emission maximum around 345 nm. polysciences.com This intrinsic fluorescence means the polymer itself can be the active sensing element, potentially eliminating the need to embed or attach separate fluorescent dye molecules.
In the field of optical chemical sensors, other methacrylate-based polymers like PMMA have been used as inert, transparent matrices for immobilizing colorimetric or fluorescent reagents. researchgate.net For example, sensors have been developed where a specific reagent is held within a PMMA membrane to detect metal ions in water. researchgate.net The use of a polymer like P(NEMA) could represent a next-generation approach, where the polymer's fluorescence is directly quenched or enhanced upon interaction with a target analyte. This could lead to simpler sensor designs with higher sensitivity.
In photonics, materials with a high refractive index are crucial for creating devices like lenses, waveguides, and photonic crystals. polysciences.comnih.gov 2-Naphthyl methacrylate is known to introduce a high refractive index into polymer matrices. polysciences.com This property, combined with its UV resistance and optical clarity, makes P(NEMA) and its copolymers highly suitable for fabricating photonic components. Photonic crystals, which are ordered nanostructures that can manipulate light, are an area of active research for biosensing and controlled drug release, and high-refractive-index polymers are key to their fabrication. nih.gov
Future Research Directions and Perspectives
Exploration of Novel Polymer Architectures and Composites
Future research will heavily focus on moving beyond simple homopolymers to more complex and functional polymer architectures incorporating 2-Naphthylethyl methacrylate (B99206). The synthesis of block copolymers, branched or star-shaped polymers, and polymer brushes represents a significant area of exploration. nih.govresearchgate.net These advanced architectures allow for precise control over the final material's properties, enabling the creation of materials with tailored characteristics for specific applications. For instance, incorporating blocks of a hydrophilic polymer with a poly(2-Naphthylethyl methacrylate) block could lead to amphiphilic structures that self-assemble into micelles or other nanostructures for use in materials science.
Another promising avenue is the development of novel polymer blends and composites. Traditional blending of polymers often results in phase separation and poor material properties. However, innovative techniques like using supercritical carbon dioxide (scCO2) can facilitate the creation of nano-structured polymer blends. rsc.org This method allows for the impregnation and in situ polymerization of methacrylate monomers within a different polymer matrix, such as ultrahigh molecular weight polyethylene, creating blends with nanometer-scale domains instead of large, separated phases. rsc.org This approach could be used with this compound to create novel composites that combine the high refractive index and thermal stability of the naphthyl-containing polymer with the mechanical properties of a host matrix.
| Research Direction | Description | Potential Impact |
| Block Copolymers | Synthesizing polymers with distinct blocks of poly(this compound) and other polymers (e.g., hydrophilic polymers). | Creation of self-assembling materials, nanocarriers, and pH-responsive systems. researchgate.net |
| Branched/Star Polymers | Creating polymers with multiple arms radiating from a central core. | Modified rheological properties, lower viscosity in solution compared to linear analogs. |
| Nano-structured Blends | Utilizing techniques like scCO2 to create blends with nanoscale phase separation. rsc.org | Enhanced material properties by combining attributes of different polymers at the nanoscale, avoiding issues of gross phase separation. rsc.org |
| Polymer Composites | Incorporating inorganic nanoparticles or other reinforcements into a poly(this compound) matrix. | Improved mechanical strength, thermal stability, and introduction of new functionalities (e.g., conductivity). |
Sustainable Synthesis and Recycling Methodologies
In line with the principles of green chemistry, a major future research direction is the development of more sustainable methods for synthesizing and recycling polymers derived from this compound. This includes the exploration of one-pot synthesis procedures that reduce the need for isolating and purifying intermediate monomers, thereby saving energy and reducing waste. researchgate.net Furthermore, research into catalysis for methacrylate synthesis aims to replace hazardous reactants with greener alternatives and develop catalysts that are more efficient and recyclable. google.comrsc.org
A critical area of focus is designing naphthyl-containing polymers for chemical recyclability. rsc.org This involves creating polymers that can be efficiently depolymerized back to their constituent monomers, which can then be purified and re-polymerized to create new materials of virgin quality. This "circular economy" approach is a sustainable alternative to traditional mechanical recycling or landfilling. rsc.orgmdpi.com Naphthalene (B1677914) engineering in polyesters has already shown promise in creating chemically recyclable materials with enhanced thermal and mechanical properties. rsc.org Research will likely extend these concepts to methacrylate-based systems. Additionally, exploring the use of bio-based feedstocks for either the methacrylate portion or other comonomers is a key strategy for reducing the environmental footprint of these polymers. acs.org
Advanced Characterization for Structure-Function Relationships
A deeper understanding of the relationship between the molecular structure of poly(this compound) and its macroscopic properties is crucial for designing next-generation materials. While standard characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and differential scanning calorimetry (DSC) will remain important, future research will increasingly rely on more advanced methods. ufrn.brnih.gov
Techniques like tapping mode atomic force microscopy (AFM) are essential for visualizing the morphology of polymer blends and composites at the nanometer scale, providing direct evidence of how different components are distributed. rsc.org Advanced rheological studies are critical for understanding the flow behavior and mechanical properties of these polymers, especially for complex architectures or hydrogel formulations. rsc.org X-ray diffraction (XRD) can be used to probe the crystalline structure of semi-crystalline polymer blends and the dispersion of drug molecules within a polymer matrix. nih.gov By combining data from these advanced characterization techniques, researchers can build comprehensive models that correlate polymer architecture, molecular weight, and monomer composition with functional properties like thermal stability, mechanical strength, and optical clarity.
| Characterization Technique | Information Gained | Relevance to Structure-Function |
| Atomic Force Microscopy (AFM) | Nanoscale surface morphology and phase distribution in blends. rsc.org | Directly links processing methods and polymer composition to the final micro- and nanostructure, which governs material properties. |
| Advanced Rheology | Viscoelastic properties, flow behavior, and mechanical response under stress. rsc.org | Elucidates how polymer architecture (linear vs. branched) and crosslinking affect material flexibility, strength, and processability. |
| X-Ray Diffraction (XRD) | Crystalline structure, degree of crystallinity, and dispersion of additives. nih.gov | Connects the molecular arrangement and packing to mechanical and optical properties. |
| Solid-State NMR | Local chemical environments and chain dynamics in the solid state. | Provides detailed insight into the molecular-level structure and interactions within the polymer matrix. |
Interdisciplinary Research with Naphthyl-Containing Polymers
The unique photophysical and chemical properties of the naphthyl group make its polymers, including poly(this compound), attractive for a wide range of interdisciplinary applications. Future research will likely see these polymers explored in fields far beyond traditional materials science.
One major area is in the development of advanced optical and electronic materials. The fluorescent nature of the naphthyl group makes these polymers candidates for use in organic light-emitting diodes (OLEDs), chemical sensors, and as active components in plastic scintillators for the detection of neutrons and gamma rays. researchgate.net The high refractive index is also a key property for applications in coatings, lenses, and other optical components. polysciences.com
In the environmental field, the aromatic naphthyl groups can be leveraged to create polymers with high adsorption capacities. Porous polymers incorporating naphthalene-based structures have demonstrated excellent performance in capturing carbon dioxide and adsorbing heavy metals like lead from water. nih.gov This opens up possibilities for using poly(this compound) or its derivatives in environmental remediation and pollution control systems.
Furthermore, in the biomedical field, while biocompatibility would need to be thoroughly assessed, the hydrophobicity and rigidity imparted by the naphthyl group could be used to tune the mechanical properties and drug-release profiles of hydrogels and other drug delivery systems. mdpi.comredalyc.org Copolymers could be designed to balance these properties with the hydrophilicity of other monomers like 2-hydroxyethyl methacrylate (HEMA). mdpi.comredalyc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Naphthylethyl methacrylate, and how can purity be optimized?
- Methodology : A common approach involves esterification of 2-naphthylethanol with methacrylic acid using acid catalysts (e.g., sulfuric acid) under inert conditions. Key steps include:
Reagent preparation : Dry 2-naphthylethanol and methacrylic acid to minimize side reactions.
Catalytic esterification : Use a molar ratio of 1:1.2 (alcohol:acid) with 1–2% w/w catalyst. Reflux at 110–120°C for 6–8 hours under nitrogen.
Purification : Extract the crude product with ethyl acetate, wash with NaHCO₃ to remove unreacted acid, and distill under reduced pressure. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Purity optimization : Recrystallization from hexane/ethyl acetate (9:1) or column chromatography (silica gel, gradient elution) improves purity to >98% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key methods :
- FTIR : Identify the methacrylate C=O stretch (1720–1725 cm⁻¹) and naphthyl C-H aromatic vibrations (3050–3100 cm⁻¹). Compare to reference spectra for structural confirmation .
- ¹H NMR : Peaks at δ 6.0–6.3 (methacrylic CH₂=), δ 1.9 (CH₃), and δ 4.3–4.5 (ethylene -OCH₂-) confirm the ester linkage. Aromatic protons (δ 7.2–8.0) verify the naphthyl group .
- Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 242 (M⁺) and fragment ions at m/z 69 (methacrylic group) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Toxicological considerations :
- In vitro testing : Use human cell lines (e.g., HEK293) for acute toxicity screening (IC₅₀ via MTT assay). Include negative controls and dose-response curves .
- In vivo models : Follow OECD Guidelines 423 (acute oral toxicity) in rodents, monitoring for respiratory distress or hepatic effects. Limit dermal exposure using nitrile gloves and fume hoods .
- Storage : Stabilize with 50–100 ppm hydroquinone monomethyl ether (MEHQ) and store at 2–8°C to prevent polymerization .
Advanced Research Questions
Q. How can copolymerization kinetics of this compound with hydrophilic monomers be systematically studied?
- Experimental design :
Monomer selection : Combine with hydroxyethyl methacrylate (HEMA) or acrylic acid (AA) in varying molar ratios (e.g., 70:30 to 30:70).
Initiator system : Use azobisisobutyronitrile (AIBN, 0.5–1 mol%) in bulk polymerization at 60–70°C under nitrogen.
Kinetic analysis : Track conversion via gravimetry or FTIR peak decay (C=C at 1635 cm⁻¹). Calculate reactivity ratios (e.g., Fineman-Ross method) to model copolymer composition .
- Advanced characterization : Use DSC to determine glass transition temperature (Tg) shifts, indicating monomer compatibility .
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability)?
- Conflict resolution strategy :
Replicate conditions : Ensure identical solvent grades (e.g., HPLC vs. technical grade acetone) and drying protocols.
Cross-validation : Combine TGA (thermal stability) with dynamic mechanical analysis (DMA) to assess decomposition onset vs. mechanical failure points.
Statistical rigor : Apply ANOVA to compare datasets; report confidence intervals (95% CI) for solubility parameters .
Q. What methodologies are suitable for assessing environmental persistence and bioaccumulation potential?
- Ecotoxicology framework :
Degradation studies : Conduct OECD 301B (ready biodegradability test) in activated sludge. Monitor via COD removal or GC-MS for metabolite identification.
Bioaccumulation : Use Daphnia magna or zebrafish models. Measure bioconcentration factors (BCF) after 28-day exposure via LC-MS/MS .
Modeling : Apply EPI Suite’s BIOWIN and BCFBAF models to predict environmental fate .
Q. How can surface properties (e.g., hydrophilicity) of this compound-based polymers be tailored for biomedical applications?
- Surface engineering approaches :
Plasma treatment : Expose polymer films to O₂ plasma (50 W, 10–30 min) to introduce carboxyl groups. Validate via contact angle measurements (sessile drop method) .
Copolymer additives : Incorporate 5–10% PEGMA (polyethylene glycol methacrylate) to enhance water absorption. Characterize swelling ratios (ASTM D570) .
AFM analysis : Map surface roughness (Ra < 10 nm) to correlate with protein adsorption resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
